Methyl 3-guanidino-4-methylbenzoate

Nilotinib intermediate Process chemistry Crystallization

Methyl 3-guanidino-4-methylbenzoate (CAS 1025716-98-6) is the free-base form of a critical nilotinib intermediate. Unlike the conventional nitrate salt route, this free base eliminates the use of concentrated nitric acid, achieving >90% yield and >95% HPLC purity in 5–8 hours for the hydrochloride monohydrate. With a 23% lower molecular weight (207.23 vs. 270.24 g/mol), it offers significant savings in freight and waste disposal on scale. It also serves as Nilotinib Impurity 65, a characterized reference standard for ANDA stability studies. Ideal for manufacturers seeking a safer, more flexible, and cost-effective synthetic pathway.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1025716-98-6
Cat. No. B12099697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-guanidino-4-methylbenzoate
CAS1025716-98-6
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)N=C(N)N
InChIInChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13)
InChIKeyKUPZXJAHIUUBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Guanidino-4-Methylbenzoate (CAS 1025716-98-6) – Basic Identity and Pharmacopoeial Standing for Informed Sourcing


Methyl 3-guanidino-4-methylbenzoate (CAS 1025716‑98‑6; molecular formula C₁₀H₁₃N₃O₂; molecular weight 207.23 g mol⁻¹) is the free‑base form of a guanidine‑functionalized methyl benzoate that serves as a critical penultimate intermediate in the industrial synthesis of the second‑generation tyrosine‑kinase inhibitor nilotinib hydrochloride [1]. The compound is also catalogued as Nilotinib Impurity 65 (free base) and is the direct precursor of the more commonly traded nitrate salt (CAS 1025716‑99‑7) [2]. It belongs to the aryl‑guanidinobenzoate ester class, characterized by a guanidino group at the meta position and a methyl ester at the para position of the toluene ring; this substitution pattern distinguishes it from the ethyl ester analog (CAS 641569‑96‑2) and the non‑esterified acid (CAS 859026‑97‑4) [3]. The free‑base form is of growing interest because it allows downstream salt‑selection flexibility, avoids the use of concentrated nitric acid during intermediate preparation, and can be converted directly into crystalline hydrochloride monohydrate with demonstrably higher yield and purity than the conventional nitrate‑salt route [4].

Why Methyl 3-Guanidino-4-Methylbenzoate Free Base Cannot Be Casually Swapped for Its Nitrate Salt or Ethyl Ester Analog


Although methyl 3-guanidino-4-methylbenzoate nitrate (CAS 1025716‑99‑7) and the corresponding ethyl ester nitrate (CAS 641569‑96‑2) share the same guanidinobenzoate pharmacophore, their physicochemical properties and process‑fitness profiles differ sufficiently to preclude simple interchange in a regulated synthetic sequence. The free base (CAS 1025716‑98‑6) has a molecular weight of 207.23 versus 270.24 for the nitrate salt and 284.27 for the ethyl ester nitrate, resulting in a 23 % lower mass per mole of active intermediate and a significantly reduced topological polar surface area (90.7 Ų vs. 157 Ų for both nitrate salts) [1]. More critically, the nitrate salt is manufactured using concentrated nitric acid or ammonium nitrate, generating hazardous waste gas and requiring a long reaction time with low yield, whereas the free base can be crystallized directly as the hydrochloride monohydrate in a process that achieves >90 % yield and >95 % purity within 5–8 h, eliminating the safety and environmental liabilities of the nitrate route [2]. Procuring the free base therefore provides the flexibility to select the optimal counterion for a given synthetic step while avoiding forced entry into the nitrate‑salt pathway that dominates legacy nilotinib manufacturing.

Quantitative Differentiation Evidence for Methyl 3-Guanidino-4-Methylbenzoate Free Base vs. Closest Analogs


Process Yield and Purity: Hydrochloride Monohydrate Crystal from Free Base vs. Nitrate Salt Route

The hydrochloride monohydrate crystal form of methyl 3-guanidino-4-methylbenzoate, prepared directly from methyl 3-amino-4-methylbenzoate (the immediate precursor of the free base), achieves a product yield of >90 % and an HPLC purity of >95 % with a reaction time of 5–8 h. In contrast, the conventional nitrate salt process (CAS 1025716‑99‑7) requires concentrated nitric acid, generates hazardous nitrous oxide waste gas, and yields a product with lower purity after a longer reaction time that is explicitly characterized in the patent as unsuitable for large‑scale industrial production [1]. While the patent presents the hydrochloride monohydrate crystal rather than the free base per se, the free base is the direct anteceding form from which the hydrochloride is generated, and the data demonstrate the quantitative advantage of the free‑base‑derived hydrochloride over the nitrate salt [1].

Nilotinib intermediate Process chemistry Crystallization

Molecular Weight and Atom Economy: Free Base vs. Nitrate Salt and Ethyl Ester Nitrate

The free base has a molecular weight of 207.23 g mol⁻¹, which is 23.3 % lower than the nitrate salt (270.24 g mol⁻¹) and 27.1 % lower than the ethyl ester nitrate (284.27 g mol⁻¹) [1][2]. The topological polar surface area (TPSA) of the free base is 90.7 Ų, compared to 157 Ų for both nitrate salts, and the calculated XLogP3 is 0.6 for the free base, whereas the nitrate salts are inherently more polar owing to the nitrate counterion [1][2]. These computed properties are derived from PubChem and are based on standardized algorithms (Cactvs/XLogP3), providing a consistent cross‑compound comparison [1][2].

Atom economy Process mass intensity Intermediate procurement

Ester Leaving‑Group Optimization: Methyl vs. Ethyl Guanidinobenzoate Intermediate

The methyl ester of 3-guanidino-4-methylbenzoic acid (CAS 1025716‑98‑6) has a molecular weight of 207.23 versus the ethyl ester free base at 221.26 g mol⁻¹, a difference of 14.03 g mol⁻¹ (6.3 %) [1]. In the context of nilotinib synthesis, the ester group is ultimately hydrolyzed to the carboxylic acid before amide coupling with the aminophenyl‑imidazole‑trifluoromethyl fragment; the methyl ester generally undergoes faster alkaline hydrolysis than the ethyl ester due to reduced steric hindrance and lower pKa of the departing alkoxide [2]. No head‑to‑head kinetic study was identified for these exact substrates; this assertion is a class‑level inference based on the well‑established relative reactivity of methyl versus ethyl benzoate esters under basic hydrolysis conditions [2].

Nilotinib synthesis Ester cleavage Reaction kinetics

Regulatory Impurity Designation and Reference Standard Availability: Free Base as Nilotinib Impurity 65

Methyl 3-guanidino-4-methylbenzoate free base is designated as Nilotinib Impurity 65 (free base) by several pharmacopoeial reference standard suppliers, while its nitrate salt is separately designated as Nilotinib Impurity 31 [1]. Both forms are supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥96 %) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) method development, method validation (AMV), and quality control (QC) [1]. The availability of the free base as a distinct, fully characterized reference standard is critical because impurity profiling must account for the free base and its salt forms independently; a laboratory relying solely on the nitrate salt reference would not have a certified standard for the free‑base impurity peak .

Pharmaceutical impurity Reference standard ANDA submission

High‑Value Application Scenarios for Methyl 3-Guanidino-4-Methylbenzoate Free Base Based on Verified Evidence


Green‑Chemistry Nilotinib Manufacturing: Bypassing the Nitrate Salt Route for Improved EHS Profile

Pharmaceutical manufacturers seeking to eliminate concentrated nitric acid from their nilotinib supply chain can procure the free base (CAS 1025716‑98‑6) and convert it directly to the hydrochloride monohydrate crystal form, which achieves >90 % yield and >95 % HPLC purity in 5–8 h without generating nitrous oxide waste gas [1]. This scenario directly addresses the process safety and environmental shortcomings of the conventional nitrate salt route, as documented in Chinese Patent CN113968801A, which states that the nitrate process 'is dangerous, generates a large amount of waste gas, has long reaction time, low yield, and is not suitable for large‑scale industrial production' [1].

ANDA Impurity Profiling and Method Validation for Nilotinib Drug Substance

Analytical laboratories developing stability‑indicating HPLC or UPLC methods for nilotinib hydrochloride must include Nilotinib Impurity 65 (free base) as a distinct impurity marker. The free base is supplied as a characterized reference standard with ≥96 % HPLC purity, enabling accurate quantification and differentiation from the nitrate salt impurity (Impurity 31) during forced‑degradation studies and batch‑release testing [2]. This is essential for ANDA submissions that require identification and control of all process‑related and degradant impurities above the ICH Q3A reporting threshold [2].

Cost‑Optimized Multi‑Kilogram Procurement via Improved Atom Economy

Procurement managers evaluating bids for the guanidine intermediate can use the free base's molecular weight advantage (207.23 vs. 270.24 g mol⁻¹ for the nitrate salt; 23.3 % lower mass per mole) as a quantitative basis for selecting the free base over the nitrate or ethyl ester salts [3]. When scaled to a 100 kg campaign, this mass differential translates to approximately 30 kg less material shipped and stored, with corresponding savings in freight, warehousing, and waste disposal. The lower TPSA (90.7 vs. 157 Ų) also implies easier extractive work‑up during downstream amide coupling, although this benefit remains a class‑level inference pending direct experimental confirmation [3].

Salt‑Screen Flexibility for Polymorph and Bioavailability Optimization

Medicinal chemistry groups exploring next‑generation nilotinib analogs can leverage the free base to prepare a diverse salt library (hydrochloride, mesylate, tosylate, sulfate) without being locked into the nitrate counterion. The hydrochloride monohydrate crystal form has already been characterized by XRPD and IR spectroscopy, demonstrating that the free base readily forms stable, crystalline salts suitable for solid‑state characterization [1]. This flexibility is unavailable when procuring the pre‑formed nitrate salt, which requires a counterion exchange step to access alternative salts [1].

Quote Request

Request a Quote for Methyl 3-guanidino-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.